molecular formula C17H34N8O5S B14260051 L-Arginine, D-lysylglycyl-D-cysteinyl- CAS No. 186609-30-3

L-Arginine, D-lysylglycyl-D-cysteinyl-

Cat. No.: B14260051
CAS No.: 186609-30-3
M. Wt: 462.6 g/mol
InChI Key: BNIBFLOJZQIBOQ-GRYCIOLGSA-N
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Description

L-Arginine, D-lysylglycyl-D-cysteinyl- is a compound that combines the amino acids L-Arginine, D-lysine, glycine, and D-cysteine. L-Arginine is a semi-essential amino acid involved in the formation of nitric oxide, which plays a crucial role in cardiovascular health D-lysine, glycine, and D-cysteine are also amino acids that contribute to various biological functions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine, D-lysylglycyl-D-cysteinyl- typically involves the stepwise coupling of the individual amino acids. This can be achieved using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The process generally includes the following steps:

    Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites on the amino acids.

    Coupling Reactions: The amino acids are sequentially coupled using coupling reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Deprotection: After the coupling reactions, the protecting groups are removed to yield the final peptide.

Industrial Production Methods

Industrial production of L-Arginine, D-lysylglycyl-D-cysteinyl- may involve large-scale SPPS or fermentation processes. In fermentation, genetically engineered microorganisms can be used to produce the peptide by expressing the corresponding genes.

Chemical Reactions Analysis

Types of Reactions

L-Arginine, D-lysylglycyl-D-cysteinyl- can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of substituted peptides with modified side chains.

Scientific Research Applications

L-Arginine, D-lysylglycyl-D-cysteinyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Arginine, D-lysylglycyl-D-cysteinyl- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    L-Arginine: A semi-essential amino acid involved in nitric oxide production.

    L-Lysine: An essential amino acid important for protein synthesis and immune function.

    Glycine: A non-essential amino acid that acts as a neurotransmitter and is involved in collagen synthesis.

    L-Cysteine: A semi-essential amino acid that contains a thiol group, important for protein structure and function.

Uniqueness

L-Arginine, D-lysylglycyl-D-cysteinyl- is unique due to its specific combination of amino acids, which may confer distinct biological activities and therapeutic potential. The presence of both L- and D-amino acids can influence the peptide’s stability, bioavailability, and interaction with biological targets.

Properties

CAS No.

186609-30-3

Molecular Formula

C17H34N8O5S

Molecular Weight

462.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2R)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C17H34N8O5S/c18-6-2-1-4-10(19)14(27)23-8-13(26)24-12(9-31)15(28)25-11(16(29)30)5-3-7-22-17(20)21/h10-12,31H,1-9,18-19H2,(H,23,27)(H,24,26)(H,25,28)(H,29,30)(H4,20,21,22)/t10-,11+,12-/m1/s1

InChI Key

BNIBFLOJZQIBOQ-GRYCIOLGSA-N

Isomeric SMILES

C(CCN)C[C@H](C(=O)NCC(=O)N[C@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Canonical SMILES

C(CCN)CC(C(=O)NCC(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)O)N

Origin of Product

United States

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